molecular formula C15H16N2O B2710963 (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one CAS No. 551930-66-6

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2710963
CAS No.: 551930-66-6
M. Wt: 240.306
InChI Key: PLNVOJGOVGGOPS-FMIVXFBMSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is a synthetic chalcone derivative designed for advanced research applications. This compound features a conjugated molecular structure with an electron-donating dimethylamino group and an electron-accepting ketone, which is characteristic of push-pull chromophores studied for their nonlinear optical properties and potential application in organic electronic materials . The incorporation of a 1H-pyrrol-1-yl substituent is a significant structural feature, as pyrrole rings are prevalent in pharmacologically active compounds and can influence intermolecular interactions in solid-state structures . In pharmaceutical research, chalcones are recognized as privileged structures and serve as key intermediates in synthesizing various heterocycles. They are investigated for their broad spectrum of biological activities, which may include anti-inflammatory and antioxidant properties . Furthermore, chalcones are valuable precursors in organic synthesis. They can be cyclized with reagents like guanidine to yield pyrimidine derivatives, such as 2-aminopyrimidines, which are core structures in many therapeutic agents and functional materials . This particular compound is supplied for research purposes as a building block in the development of new chemical entities and functional materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16(2)12-9-15(18)13-5-7-14(8-6-13)17-10-3-4-11-17/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVOJGOVGGOPS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1H-pyrrol-1-yl)benzaldehyde and dimethylamine.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-(1H-pyrrol-1-yl)benzaldehyde and dimethylamine in the presence of a base such as sodium hydroxide. This reaction forms the desired this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the dimethylamino group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Their Impacts
Compound Name Substituents (α-Phenyl / β-Phenyl) Key Properties Reference
Target Compound 4-(1H-Pyrrol-1-yl) / 4-(Dimethylamino) MAO inhibition (nonselective), potential NLO applications
IM5 4-(1H-Imidazol-1-yl) / 4-(Dimethylamino) MAO-A/B inhibition (IC₅₀: 0.30 μM / 0.40 μM)
C5 4-Methoxy / 4-(Dimethylamino) Selective MAO-B inhibition (IC₅₀: 0.29 μM; Ki: 0.14 μM)
AN-1 Anthracen-9-yl / 4-(Dimethylamino) Enhanced NLO response due to extended π-conjugation
LabMol-67 4-(Piperidin-1-yl) / 3-Nitro Antitubercular activity (HPLC purity: 99.97%)
DPHP 2-Hydroxy / 4-(Dimethylamino) Strong fluorophore with solvent-dependent photophysics

Key Observations :

  • NLO Performance : Anthracene derivatives (AN-1) exhibit superior NLO properties due to extended π-bridges, whereas the target compound’s pyrrole group may limit planarity compared to anthracene .
  • Biological Activity: Methoxy and imidazole substituents enhance MAO-B selectivity, while pyrrole’s heteroaromaticity may favor nonselective inhibition .
MAO Inhibition:
  • Target vs. C5 : The absence of a methoxy group in the target compound likely reduces MAO-B selectivity compared to C5, which has a Ki of 0.14 μM for MAO-B .
  • Target vs. IM5: Both exhibit nonselective MAO inhibition, but IM5’s imidazole group may enhance binding via hydrogen bonding with MAO active sites .
Nonlinear Optics:
  • Anthracene derivatives (AN-1) show higher first-order hyperpolarizability (β) than urea due to extended conjugation, whereas the target compound’s pyrrole may offer moderate NLO activity .
  • Substituents like nitro (LabMol-67) or hydroxyl (DPHP) enhance dipole moments, critical for NLO material design .

Biological Activity

(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one, also known as a dimethylamino derivative of a pyrrole-based compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Chemical Formula C₁₅H₁₆N₂O
Molecular Weight 240.3 g/mol
CAS Number 551930-66-6
MDL Number MFCD02661662

Biological Activity Overview

Research indicates that derivatives of pyrrole and isatin, including this compound, exhibit a range of biological activities. These include:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which are critical for preventing oxidative stress in biological systems. Studies have utilized assays such as the DPPH assay to quantify this activity.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Anti-inflammatory Effects : The inhibition of inflammatory pathways has been noted in some studies, indicating that this compound may have therapeutic potential in treating inflammatory conditions.

The biological effects of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Lipoxygenase : The compound has shown potential in inhibiting lipoxygenase enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antioxidant Pathways : By scavenging free radicals and enhancing the body's antioxidant defenses, the compound may mitigate oxidative damage.

Study 1: Antioxidant Activity Assessment

A recent study assessed the antioxidant capacity of this compound using various models. The results indicated an IC50 value comparable to established antioxidants, suggesting its potential as a therapeutic agent.

CompoundIC50 (µM)
(2E)-3-(dimethylamino)-...prop-2-en-1-one25
Ascorbic Acid30
Quercetin20

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against common pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Q & A

Q. Purification :

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., 70:30 hexane:ethyl acetate) to isolate the target compound from by-products .
  • Recrystallization : Ethanol or methanol is preferred for high-purity crystals .

Q. Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the E-configuration of the α,β-unsaturated ketone and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) confirm the enone system .

Basic: What crystallographic methods are suitable for structural confirmation?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane). Key parameters:
    • Space group determination (e.g., monoclinic P21/cP2_1/c) .
    • Bond angle analysis (e.g., C=O and C=C bond lengths: ~1.22 Å and ~1.34 Å, respectively) .
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess phase purity .

Advanced: How can computational methods like DFT and AIM theory elucidate electronic properties?

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-311++G(d,p) basis set. Compare calculated bond lengths/angles with XRD data .
    • Frontier Molecular Orbital (FMO) analysis to predict reactivity (e.g., HOMO-LUMO gap < 4 eV suggests charge-transfer potential) .
  • Atoms in Molecules (AIM) Theory : Analyze electron density topology to identify non-covalent interactions (e.g., C–H···O hydrogen bonds) .

Advanced: What mechanistic insights exist regarding its biological activity, and how can assays be designed?

  • Antimicrobial Assays :
    • Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Mechanism : Disruption of microbial cell membranes, validated via fluorescence assays with propidium iodide .
  • Anticancer Screening :
    • MTT assay on cancer cell lines (e.g., MCF-7). Synergistic studies with doxorubicin to assess apoptosis via flow cytometry .

Advanced: How can contradictory spectral or bioactivity data be resolved?

  • Spectral Contradictions :
    • Tautomerism : Use variable-temperature NMR to detect keto-enol equilibria .
    • Solvent Effects : Compare NMR in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
  • Bioactivity Variability :
    • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
    • Use isogenic cell lines to control for genetic variability .

Advanced: What solvent systems and reaction conditions minimize stereochemical ambiguity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize the transition state, favoring the E-isomer .
  • Stereochemical Monitoring :
    • HPLC with Chiral Columns : Resolve enantiomers using amylose-based stationary phases .
    • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .

Advanced: How does this compound interact with biomolecules, and what binding studies are recommended?

  • Protein Binding :
    • Fluorescence Quenching : Monitor tryptophan residue quenching in bovine serum albumin (BSA) to calculate binding constants (KbK_b) .
    • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) .
  • DNA Interaction :
    • Ethidium Displacement Assay : Assess intercalation via UV-vis spectroscopy .

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